(3α,5α,17α)-19-Norpregnane-3,17-diol-d4
Description
(3α,5α,17α)-19-Norpregnane-3,17-diol-d4 is a deuterated steroid derivative with a 19-norpregnane backbone. Its molecular formula is C₂₀H₃₀D₄O₂, and it features deuterium substitution at four positions, enhancing metabolic stability and utility in pharmacokinetic studies . This compound is structurally related to endogenous steroids but modified to investigate receptor binding, metabolism, and isotopic tracing in biomedical research. Its non-deuterated counterpart, (3β,5α,17α)-19-Norpregnane-3,17-diol (CAS 7253-95-4), has a molecular weight of 306.48 g/mol and is used in steroid synthesis and receptor studies .
Properties
Molecular Formula |
C₂₀H₃₀D₄O₂ |
|---|---|
Molecular Weight |
310.51 |
Synonyms |
19-Nor-5α,17α-pregnane-3α,17-diol-d4; 17α-Ethyl-5α-estrane-3α,17β-diol-d4; NSC 61713-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key Observations :
- Deuterium Substitution: The deuterated analog (target compound) exhibits enhanced metabolic stability compared to non-deuterated variants like (3β,5α,17α)-19-Norpregnane-3,17-diol .
- Functional Groups: Ethynodiol diacetate’s acetyl and ethynyl groups enhance lipophilicity and receptor binding, while the target compound’s deuterium substitution prioritizes tracer applications .
- Stereochemistry: The 3α configuration in the target compound differs from the 3β orientation in Ethynodiol diacetate, influencing receptor affinity .
Yield and Purity :
Metabolic Pathways
- Target Compound : Deuterium at key positions slows CYP450-mediated oxidation, reducing first-pass metabolism .
- Ethynodiol Diacetate: Rapid deacetylation to active 3β,17α-diol in vivo, followed by hepatic glucuronidation .
- 5β,17α-19-Norpregn-20-yne-3α,17-diol: Converts to 3α-sulfate conjugates, enhancing renal excretion .
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